2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid
Overview
Description
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
The primary targets of the compound “2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide-related pathways due to the presence of the fmoc group .
Action Environment
It is known that fmoc-protected amino acids, such as this compound, are stable at room temperature and have a long shelf-life . They are also stable in aqueous washing operations, which is beneficial during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like carbodiimides or phosphonium salts.
Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF or dichloromethane.
Substitution: Nucleophiles like alcohols or amines in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Esters, amides, or other functionalized derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
Uniqueness
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is unique due to its specific structure, which provides stability and ease of deprotection. Its versatility in peptide synthesis and compatibility with various coupling agents make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161269 | |
Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-95-7 | |
Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180181-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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